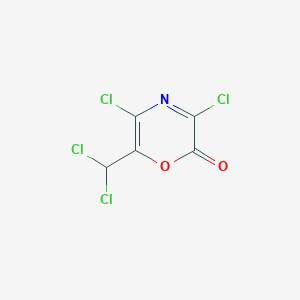
3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one, also known as DCDO, is a chemical compound that has been extensively studied in scientific research. It is a highly reactive compound that has been used in various laboratory experiments due to its unique properties.
Mechanism Of Action
3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one is a highly reactive compound that can modify nucleic acids by alkylating them. This modification can lead to the inhibition of DNA replication and transcription, which can ultimately lead to cell death. 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one has also been shown to induce DNA damage, which can activate DNA repair mechanisms in cells.
Biochemical And Physiological Effects
3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one has been shown to have various biochemical and physiological effects on cells. It has been shown to induce oxidative stress, which can lead to the accumulation of reactive oxygen species (ROS) in cells. 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one has also been shown to induce apoptosis, which is a programmed cell death mechanism that is important for the maintenance of tissue homeostasis.
Advantages And Limitations For Lab Experiments
3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one has several advantages for laboratory experiments. It is a highly reactive compound that can modify nucleic acids with high specificity. It is also a potent alkylating agent that can induce DNA damage and oxidative stress in cells. However, 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one also has several limitations. It is a highly toxic compound that can cause severe burns on contact with skin and eyes. Therefore, proper safety precautions should be taken when handling 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one. Additionally, 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one has a short half-life, which can limit its use in long-term experiments.
Future Directions
There are several future directions for research involving 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one. One potential area of research is the development of 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one-based antitumor and antiviral agents. 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one has been shown to have potent antitumor and antiviral activity, and further research could lead to the development of novel therapeutic agents. Another potential area of research is the study of 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one-induced oxidative stress and its role in various diseases, including cancer and neurodegenerative disorders. Additionally, further research could be conducted to elucidate the mechanism of action of 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one and its effects on various cellular processes.
Synthesis Methods
3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one can be synthesized through a series of reactions involving chlorination of oxazolone. The reaction involves the use of thionyl chloride, which is a highly reactive compound that can cause severe burns on contact with skin and eyes. Therefore, the synthesis of 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one should be carried out in a fume hood with proper safety precautions.
Scientific Research Applications
3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one has been widely used in scientific research due to its unique properties. It is a potent alkylating agent that can modify DNA and RNA molecules. Therefore, it has been used in various studies that involve the modification of nucleic acids. 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one has also been used in the synthesis of various biologically active compounds, including antitumor and antiviral agents.
properties
CAS RN |
131882-09-2 |
|---|---|
Product Name |
3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one |
Molecular Formula |
C5HCl4NO2 |
Molecular Weight |
248.9 g/mol |
IUPAC Name |
3,5-dichloro-6-(dichloromethyl)-1,4-oxazin-2-one |
InChI |
InChI=1S/C5HCl4NO2/c6-2(7)1-3(8)10-4(9)5(11)12-1/h2H |
InChI Key |
FRBGXFOZEKYRAN-UHFFFAOYSA-N |
SMILES |
C1(=C(N=C(C(=O)O1)Cl)Cl)C(Cl)Cl |
Canonical SMILES |
C1(=C(N=C(C(=O)O1)Cl)Cl)C(Cl)Cl |
synonyms |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(dichloromethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



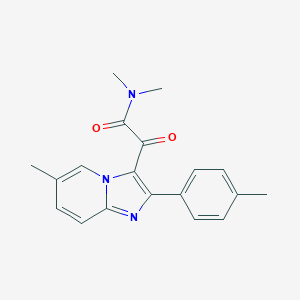
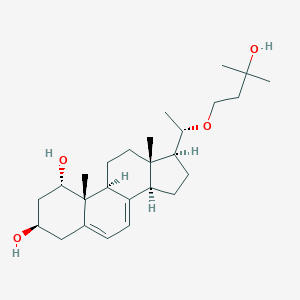
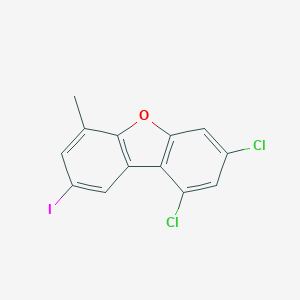
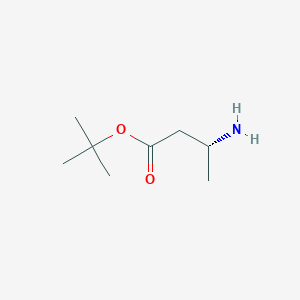
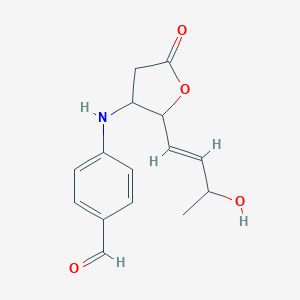
![(1Z)-1-[(1S,5S,7R,8R)-6,6,8-Trimethyl-2-tricyclo[5.3.1.01,5]undecanylidene]propan-2-one](/img/structure/B138265.png)
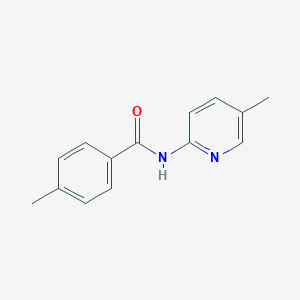
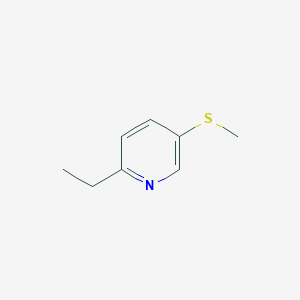

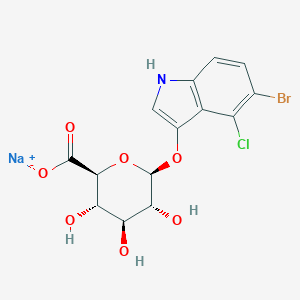
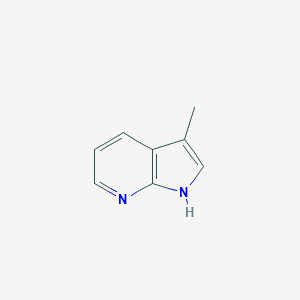
![2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane](/img/structure/B138287.png)

